molecular formula C19H18AsI B075680 Methyltriphenylarsonium iodide CAS No. 1499-33-8

Methyltriphenylarsonium iodide

Cat. No.: B075680
CAS No.: 1499-33-8
M. Wt: 448.2 g/mol
InChI Key: GHLKOMSNOFJXDT-UHFFFAOYSA-M
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Description

Methyltriphenylarsonium iodide is an organoarsenic compound with the molecular formula C₁₉H₁₈AsI. It is known for its pale yellow crystalline appearance and is used in various chemical applications . This compound is part of the broader class of arsonium salts, which are characterized by the presence of an arsenic atom bonded to organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylarsonium iodide can be synthesized through the reaction of triphenylarsine with methyl iodide. The reaction typically proceeds as follows: [ \text{Ph}_3\text{As} + \text{CH}_3\text{I} \rightarrow \text{Ph}_3\text{AsCH}_3+\text{I}- ] where Ph represents a phenyl group. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Products include arsonium oxides.

    Substitution: Products vary depending on the nucleophile used, such as arsonium halides or arsonium cyanides.

    Reduction: The primary product is triphenylarsine.

Scientific Research Applications

Methyltriphenylarsonium iodide has diverse applications in scientific research:

Comparison with Similar Compounds

    Triphenylphosphonium iodide: Similar in structure but contains phosphorus instead of arsenic.

    Triphenylstibonium iodide: Contains antimony instead of arsenic.

    Triphenylbismuthonium iodide: Contains bismuth instead of arsenic.

Uniqueness: Methyltriphenylarsonium iodide is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs. These properties include different reactivity patterns and potential biological activities .

Properties

IUPAC Name

methyl(triphenyl)arsanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKOMSNOFJXDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18AsI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883685
Record name Arsonium, methyltriphenyl-, iodide (1:1)
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Molecular Weight

448.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1499-33-8
Record name Arsonium, methyltriphenyl-, iodide (1:1)
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Record name Arsonium, methyltriphenyl-, iodide (1:1)
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Record name Methyltriphenylarsonium iodide
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Record name Arsonium, methyltriphenyl-, iodide (1:1)
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Record name Arsonium, methyltriphenyl-, iodide (1:1)
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Record name Methyltriphenylarsonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does methyltriphenylarsonium iodide facilitate the formation of anionic carbonyliodorhenium complexes?

A1: this compound acts as a source of iodide ions (I-) in the reaction with octacarbonyldiiododirhenium (Re2(CO)8I2) []. Depending on the stoichiometry, the iodide ions from this compound replace carbonyl ligands (CO) in the starting rhenium complex, leading to the formation of different anionic complexes like [Re2(CO)7I3]−, [Re(CO)4I2]− and [Re(CO)3I3]2-. The methyltriphenylarsonium cation acts as a counterion to stabilize the resulting anionic rhenium complexes.

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